molecular formula C15H16O4 B14140911 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 3709-33-9

1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cat. No.: B14140911
CAS No.: 3709-33-9
M. Wt: 260.28 g/mol
InChI Key: NDPIYGXEMWNFMC-UHFFFAOYSA-N
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Description

1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a complex organic compound with a unique spirocyclic structure. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis. It is often used as a building block for the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with benzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and catalysts to increase the yield and efficiency of the reaction. The process is optimized to ensure the purity and stability of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Scientific Research Applications

1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
  • Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene cyclopropane-1,1-dicarboxylate

Uniqueness

1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is unique due to its spirocyclic structure, which imparts stability and reactivity. This makes it a valuable reagent in organic synthesis and pharmaceutical development, distinguishing it from other similar compounds .

Properties

CAS No.

3709-33-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

InChI

InChI=1S/C15H16O4/c1-14(2)18-12(16)15(13(17)19-14)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

NDPIYGXEMWNFMC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C2(CC2CC3=CC=CC=C3)C(=O)O1)C

Origin of Product

United States

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